4-Bromo-2-{3-[(3-bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
4-Bromo-2-{3-[(3-bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that features a brominated phenol group attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{3-[(3-bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrazine core. This can be achieved through a condensation reaction between appropriate precursors, followed by bromination and subsequent functionalization to introduce the phenol group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{3-[(3-bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under appropriate conditions.
Reduction: The brominated aromatic rings can be reduced to form corresponding dehalogenated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
4-Bromo-2-{3-[(3-bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-{3-[(3-bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: This compound shares the brominated aromatic ring but lacks the imidazo[1,2-a]pyrazine core.
4-Bromo-2-hydroxybenzaldehyde: Similar in having a brominated phenol group, but with an aldehyde functional group instead of the imidazo[1,2-a]pyrazine core.
Uniqueness
The uniqueness of 4-Bromo-2-{3-[(3-bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol lies in its combination of a brominated phenol group with an imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H14Br2N4O |
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Molecular Weight |
474.1 g/mol |
IUPAC Name |
4-bromo-2-[3-(3-bromo-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H14Br2N4O/c1-11-2-4-13(9-15(11)21)23-19-18(14-8-12(20)3-5-16(14)26)24-17-10-22-6-7-25(17)19/h2-10,23,26H,1H3 |
InChI Key |
CQFQVRGGAYDRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O)Br |
Origin of Product |
United States |
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